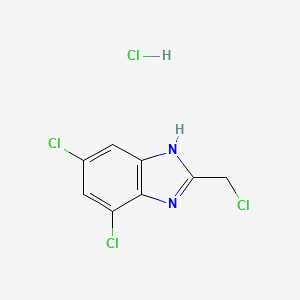

4,6-dichloro-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride

Description

4,6-Dichloro-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride is a halogenated benzodiazole derivative characterized by chlorine substitutions at the 4- and 6-positions of the aromatic ring and a chloromethyl group at the 2-position. The hydrochloride salt enhances its solubility in polar solvents, making it advantageous for pharmaceutical and agrochemical applications.

For example, 5,6-dichloro-2-(chloromethyl)-1H-benzimidazole (a positional isomer) was synthesized using 4,5-dichlorobenzene-1,2-diamine and ethyl 2-chloroethanimidoate dihydrochloride in dichloromethane, yielding 70% product . NMR data for the analog (δ 13.13 ppm for NH, δ 7.75 ppm for aromatic protons, and δ 4.94 ppm for CH2Cl) confirm structural integrity .

Properties

IUPAC Name |

4,6-dichloro-2-(chloromethyl)-1H-benzimidazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3N2.ClH/c9-3-7-12-6-2-4(10)1-5(11)8(6)13-7;/h1-2H,3H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZHHUUKRHNAJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=N2)CCl)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride typically involves the chlorination of 2-methylbenzodiazole. The process can be summarized as follows:

Chlorination of 2-methylbenzodiazole: The starting material, 2-methylbenzodiazole, is subjected to chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. This step introduces chlorine atoms at the 4 and 6 positions of the benzodiazole ring.

Formation of the chloromethyl group: The chlorinated intermediate is then treated with formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 2 position, resulting in the formation of 4,6-dichloro-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,6-dichloro-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride undergoes various types of chemical reactions, including:

Nucleophilic substitution: The chloromethyl group at the 2 position is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.

Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylated derivative.

Scientific Research Applications

4,6-dichloro-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,6-dichloro-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Benzodiazole Derivatives

4,6-Dichloro-2-(trifluoromethyl)-1H-1,3-benzodiazole

- Structural Difference : Trifluoromethyl group at the 2-position instead of chloromethyl.

- Biological Activity : Demonstrated superior binding affinity (-6.42 kcal/mol) and inhibition constant (32.54 µM) in molecular docking studies, suggesting enhanced target interaction compared to chloromethyl analogs .

- Stability : MD simulations (Fig. 15–16) showed stable ligand-receptor interactions, attributed to the electron-withdrawing trifluoromethyl group .

5-Chloro-2-(chloromethyl)-1-(propan-2-yl)-1H-1,3-benzodiazole Hydrochloride

Benzodithiazine Analogs

Compounds such as 6-chloro-7-methyl-3-[2-(hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (Compound 5) and derivatives with bromo, methoxy, or nitrofuran substituents (Compounds 6–13) differ in core heterocycle (benzodithiazine vs. benzodiazole) and substituent chemistry:

Benzoxazole and Pyrimidine Derivatives

5,7-Dichloro-1,3-benzoxazole-2-thiol :

- Structural Difference : Oxygen atom in place of nitrogen (benzoxazole core).

- Synthesis : Uses carbon disulfide and KOH, differing from benzodiazole routes.

- Reactivity : Thiol group enables disulfide bond formation, useful in polymer chemistry.

4,6-Dichloro-2-(benzylthio)-5-pyrimidineamine :

- Structural Difference : Pyrimidine core with benzylthio substitution.

- Applications : Benzylthio groups enhance lipophilicity, favoring blood-brain barrier penetration.

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

Research Findings and Implications

- Electron-Withdrawing Groups : The trifluoromethyl analog’s superior binding affinity highlights the role of electron-withdrawing substituents in enhancing target interactions .

- Salt Forms : Hydrochloride salts (e.g., target compound) improve aqueous solubility, critical for drug formulation.

- Thermal Stability : Benzodithiazines exhibit exceptional thermal stability (>300°C), advantageous for high-temperature industrial processes .

Biological Activity

4,6-Dichloro-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride is a synthetic compound with notable biological activities, particularly in the fields of virology and immunology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of benzodiazoles characterized by a fused benzene and diazole ring structure. It features two chlorine atoms at positions 4 and 6 and a chloromethyl group at position 2. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry.

Antiviral Activity

4,6-Dichloro-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride has demonstrated significant antiviral properties against several viruses:

- Influenza Virus : Studies indicate that treatment with this compound results in reduced viral titers and improved survival rates in animal models infected with influenza.

- Herpes Simplex Virus (HSV) : The compound inhibits HSV replication by targeting viral DNA polymerase, showcasing its potential for treating HSV infections.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, making it relevant for conditions characterized by excessive inflammation:

- Mechanism : It suppresses the production of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and nuclear factor kappa B (NF-κB).

- Research Findings : In cell culture studies, immune cells treated with the compound showed a significant reduction in inflammatory cytokines. Animal models with carrageenan-induced paw edema demonstrated reduced edema and lower cytokine levels upon administration of the compound.

Structure-Activity Relationships (SAR)

Research into the structure-activity relationships of 4,6-dichloro-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride has been critical for optimizing its biological activity while minimizing toxicity. Key findings include:

- Electrophilic Sites : The presence of chlorine atoms provides electrophilic sites that enhance reactivity with biological targets.

- Optimization Strategies : Modifications to the chloromethyl group have been explored to improve binding affinity and selectivity against specific enzymes involved in viral replication .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4,6-dichloro-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5,6-Dichloro-1H-benzimidazole | Similar dichlorination pattern | Different biological activity profiles |

| 2-Chloromethyl-6-fluoro-1H-benzodiazole | Contains a fluorine atom instead of chlorine | Different reactivity due to fluorine |

| Benzimidazole | Lacks halogen substitutions | Often serves as a scaffold for drug design |

The distinct reactivity and biological profile of 4,6-dichloro-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride are attributed to its unique structural features compared to these similar compounds.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological assays:

- In Vitro Assays : Cell-based assays using infected cell lines have shown that exposure to the compound significantly inhibits viral replication.

- Animal Models : Research involving mice infected with influenza virus demonstrated that oral or intravenous administration of the compound led to a marked reduction in viral load .

- Biochemical Studies : Techniques such as X-ray crystallography have been employed to study the interaction of the compound with viral enzymes, providing insights into its mechanism of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.